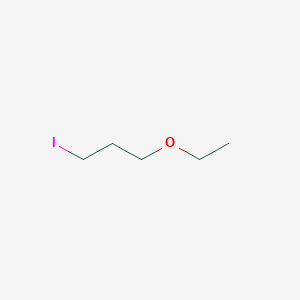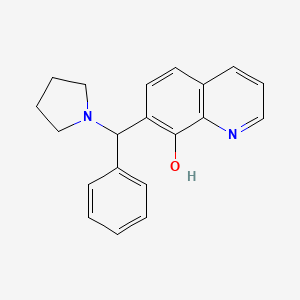![molecular formula C11H13ClN2 B1651233 (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 1246242-22-7](/img/structure/B1651233.png)
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[221]heptane is a bicyclic compound featuring a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane typically involves the reaction of a suitable bicyclic precursor with a chloropyridine derivative. One common method is the nucleophilic substitution reaction where a bicyclic amine reacts with 6-chloropyridine under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a fully saturated bicyclic amine.
科学研究应用
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler chloropyridine derivative used in similar applications.
7-Azabicyclo[2.2.1]heptane: The bicyclic core structure without the chloropyridine moiety.
Uniqueness
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with a chloropyridine ring, which imparts specific chemical and biological properties not found in simpler analogs .
属性
CAS 编号 |
1246242-22-7 |
|---|---|
分子式 |
C11H13ClN2 |
分子量 |
208.69 g/mol |
IUPAC 名称 |
(2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10?/m0/s1 |
InChI 键 |
NLPRAJRHRHZCQQ-KYHHOPLUSA-N |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
手性 SMILES |
C1CC2[C@@H](CC1N2)C3=CN=C(C=C3)Cl |
规范 SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B1651154.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B1651155.png)
![2-{4-[(2,4-dimethyl-3-oxopiperazin-1-yl)methyl]phenyl}-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B1651156.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclobutylcarbonyl)prolinamide](/img/structure/B1651158.png)
![2-{2-hydroxy-3-[(2-methylphenyl)(phenyl)methoxy]propyl}-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B1651159.png)
![Benzenemethanamine, N-[1-(2-propenyl)cyclohexyl]-](/img/structure/B1651160.png)


![N-[1-(4-methoxyphenyl)ethyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1651164.png)
![N-(4-ethoxyphenyl)-5-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazole-3-sulfonamide](/img/structure/B1651166.png)
![1-[(3-Methylphenoxy)acetyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine](/img/structure/B1651167.png)
![ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B1651169.png)
![3-(2-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B1651170.png)

